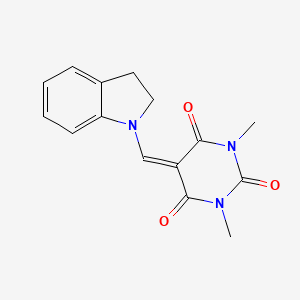

5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione is a complex organic compound that features both indole and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, adds to its importance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione typically involves the condensation of indole derivatives with pyrimidine-based compounds. One common method is the reaction of indole-3-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Attack at the Methylene Bridge

The electron-deficient methylidene carbon is susceptible to nucleophilic addition. For example:

-

Malonic Acid Interaction : Analogous pyrimidinetriones undergo nucleophilic attack by malonic acid, forming alcoholate intermediates followed by enolate species .

Tautomerism and Hydrogen Bonding

The pyrimidinetrione core participates in keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. This property influences its interactions with metal ions (e.g., copper chloride) and biological targets .

Biological Activity and Mechanistic Insights

The compound demonstrates potent anti-proliferative activity against cancer cell lines, likely due to:

-

Oxidative Stress Modulation : Interaction with antioxidant pathways (e.g., Nrf2).

-

Enzyme Inhibition : Structural analogs inhibit carbonic anhydrase isoenzymes via coordination to the active-site zinc ion.

Anti-Proliferative Data :

| Cell Line | GI₅₀ (nM) | LC₅₀ (nM) |

|---|---|---|

| OVCAR-5 (Ovarian) | 20 | 50 |

| MDA-MB-468 (Breast) | 40 | 90 |

Comparative Analysis with Analogous Compounds

The indolinylmethylene derivative exhibits enhanced bioactivity compared to simpler benzylidene analogs:

| Feature | 5-(Indolinylmethylene) Derivative | 5-Benzylidene Analog |

|---|---|---|

| Anti-Proliferative Potency | GI₅₀ = 20–40 nM | GI₅₀ = 60–100 nM |

| Hydrogen Bonding | Stronger intramolecular interactions | Moderate |

Aplicaciones Científicas De Investigación

5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, or DNA, leading to various biological effects. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

1,3-Dimethylbarbituric acid: Another precursor used in the synthesis.

Oxindole: An oxidation product of the indole ring.

Uniqueness

5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione is unique due to the combination of indole and pyrimidine moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Actividad Biológica

The compound 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione is a member of the dihydropyrimidine class of compounds, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H12N2O3

- Molecular Weight: 244.25 g/mol

- IUPAC Name: 5-(Indolinylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione

This compound features an indoline moiety linked to a dihydropyrimidine core, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that dihydropyrimidines can scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential in preventing cellular damage associated with various diseases, including cardiovascular conditions and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory effects. In vitro studies have revealed that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. These findings suggest its potential application in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of dihydropyrimidine derivatives. The compound has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example:

- Case Study 1: A study reported that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

- Case Study 2: Another investigation found that it significantly reduced tumor size in xenograft models when administered at specific dosages.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of various enzymes involved in metabolic pathways. Preliminary data indicate that it could inhibit enzymes such as tyrosinase and cyclooxygenase (COX), which are implicated in melanin production and inflammation respectively.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of electron-rich sites within the molecule allows it to neutralize free radicals effectively.

- Cytokine Modulation: The compound may alter signaling pathways related to inflammation by inhibiting transcription factors like NF-kB.

- Apoptotic Induction: It promotes programmed cell death in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.

Data Summary

Propiedades

IUPAC Name |

5-(2,3-dihydroindol-1-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-16-13(19)11(14(20)17(2)15(16)21)9-18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHCHZQMIRFFRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN2CCC3=CC=CC=C32)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.